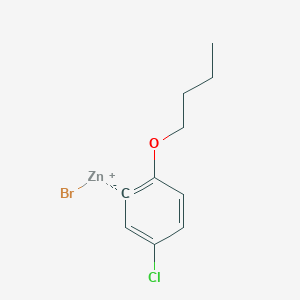

2-n-Butyloxy-5-chlorophenylZinc bromide

Description

Significance of Organozinc Halides in Carbon-Carbon Bond Formation

Organozinc halides are critically important for their role in carbon-carbon bond formation, a fundamental process in organic synthesis. Their moderate reactivity is a key advantage, rendering them compatible with a wide array of functional groups such as esters, nitriles, and amides, which would be attacked by more aggressive reagents like Grignard or organolithium compounds. This tolerance allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies.

The most prominent application of organozinc halides is in the Negishi cross-coupling reaction. Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide or triflate. The versatility and reliability of the Negishi coupling have made it a cornerstone of modern synthesis, particularly in the pharmaceutical industry for the creation of complex biaryl structures. Beyond the Negishi coupling, organozinc halides participate in a variety of other crucial transformations, including copper-catalyzed reactions and Michael additions, further underscoring their significance.

Classification and Structural Archetypes of Organozinc Compounds, with a Focus on Heteroleptic Aryl Organozinc Bromides

Organozinc compounds are broadly categorized into three main classes based on the substituents attached to the zinc atom:

Diorganozincs (R₂Zn): These are homoleptic compounds where two organic groups (alkyl or aryl) are bonded to the zinc center. They are generally monomeric with a linear geometry.

Organozinc Halides (RZnX): Known as heteroleptic compounds, these feature one organic group and one halogen (X = Cl, Br, I) bonded to zinc. Aryl organozinc bromides, such as the titular 2-n-Butyloxy-5-chlorophenylZinc bromide, fall into this category. Unlike diorganozincs, they often form aggregates in solution via halogen bridges and exist in a Schlenk equilibrium with their diorganozinc and zinc dihalide counterparts. lscollege.ac.in

Organozincates (M⁺[R₃Zn]⁻): These are ionic "ate" complexes, where M is typically an alkali metal or magnesium. They exhibit enhanced reactivity compared to their neutral counterparts.

Heteroleptic aryl organozinc bromides are particularly valuable. They are typically prepared by the direct insertion of zinc metal into an aryl bromide. The presence of activating agents, such as lithium chloride, can be crucial for facilitating this insertion and for solubilizing the resulting organozinc species, thereby increasing reaction efficiency. The specific arrangement of substituents on the aryl ring, such as the n-butoxy and chloro groups in this compound, allows for precise and targeted bond formations in subsequent coupling reactions.

Despite the foundational importance of this class of compounds, a detailed search of the scientific literature and chemical databases did not yield specific research findings, synthesis protocols, or detailed reactivity data for the compound "this compound" itself. The principles outlined above describe the expected classification and general reactivity for such a molecule based on the extensive knowledge of related aryl organozinc halides.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12BrClOZn |

|---|---|

Molecular Weight |

328.9 g/mol |

IUPAC Name |

bromozinc(1+);1-butoxy-4-chlorobenzene-6-ide |

InChI |

InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

JBBRCIUIJAEFPS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |

Origin of Product |

United States |

Mechanistic Investigations of 2 N Butyloxy 5 Chlorophenylzinc Bromide Formation and Reactivity

Elucidation of the Oxidative Addition Mechanism in Aryl Bromide Systems

The synthesis of aryl organozinc halides from the corresponding aryl bromide and metallic zinc proceeds via an oxidative addition mechanism. unl.edu This process involves the direct insertion of the zinc metal into the carbon-bromine bond. Extensive mechanistic studies on analogous aryl bromide systems have provided a detailed picture of the underlying elementary steps.

The oxidative addition of zinc to aryl bromides is widely understood to be initiated by a single-electron transfer (SET) from the zinc metal surface to the aryl bromide. unl.eduacs.org This electron transfer is often the rate-determining step of the reaction. unl.eduacs.org The transfer of an electron to the aryl bromide results in the formation of a transient aryl bromide radical anion. unl.eduacs.org This radical anion intermediate is a key species in the reaction pathway. acs.org The presence of radical intermediates in these reactions is supported by experiments using radical clocks and by stereochemical studies. unl.eduacs.org Following its formation, the aryl bromide radical anion can undergo further reactions, ultimately leading to the formation of the carbon-zinc bond. This radical-mediated pathway highlights the nuanced electronic interactions that govern this fundamental organometallic transformation. acs.org

Kinetic investigations and Linear Free Energy Relationship (LFER) studies have been instrumental in substantiating the proposed electron-transfer mechanism. unl.eduacs.org For the reaction of zinc with various substituted aryl bromides, Hammett plots (a cornerstone of LFER studies) demonstrate a correlation between the reaction rate and the electronic properties of the substituents on the aromatic ring. unl.eduacs.org These studies are consistent with the development of negative charge at the aromatic ring in the transition state, which supports the formation of an aryl halide radical anion intermediate. unl.eduacs.org The structure-reactivity dependence observed in these studies is a pronounced feature of reactions involving zinc, in contrast to similar reactions with other metals like magnesium. unl.edu This adherence to predictable kinetic models provides strong evidence for a mechanism where electron transfer is the rate-limiting event. acs.org

Detailed Analysis of Transmetalation Processes Involving Aryl Zinc Bromides

The addition of alkali metal salts, particularly lithium chloride (LiCl), has a profound and beneficial effect on both the formation and reactivity of organozinc reagents. organic-chemistry.org In the formation of aryl zinc bromides, LiCl accelerates the insertion of zinc into the carbon-halide bond, allowing reactions to proceed under milder conditions and leading to higher yields. organic-chemistry.orgnih.gov The proposed role of LiCl is to prevent the newly formed organozinc species from passivating the metal surface by forming soluble "ate" complexes, thereby exposing fresh zinc surface for reaction. organic-chemistry.orgnih.gov

In the context of transmetalation, additives like LiCl are often crucial. nih.govacs.org They can break down aggregates of the organozinc reagent, increasing its effective concentration and reactivity. core.ac.uk Furthermore, in multimetallic catalytic systems, LiCl has been shown to accelerate the reduction of the transition metal catalyst (e.g., Ni(II) to Ni(0)), which is essential for turnover. nih.govacs.org The presence of halide ions is often required for the formation of higher-order "zincate" species, which are more potent transmetalating agents than the neutral organozinc halide. wikipedia.orgchemrxiv.org

The table below summarizes the effect of various salt additives on the yield of a model cross-coupling reaction, illustrating the critical role of LiCl.

| Entry | Additive | Yield (%) |

| 1 | LiCl | 84 |

| 2 | NaCl | 62 |

| 3 | LiBr | 59 |

| 4 | Bu₄NCl | 53 |

| 5 | None | <10 |

| Data adapted from a representative Ni/Pd-catalyzed cross-Ullman coupling of an aryl chloride with an aryl triflate, demonstrating the general effect of salt additives. acs.org |

The transmetalation step proceeds through various organometallic intermediates. While direct characterization is often challenging due to their transient nature, a combination of spectroscopic methods and mechanistic studies has provided significant insights. researchgate.net In many systems, the active nucleophile is not the simple aryl zinc bromide, but rather a more reactive "ate" complex or zincate, such as [ArZnX₂]⁻ or [Ar₂ZnX]⁻, formed by coordination of halide ions (from additives like LiCl) to the zinc center. wikipedia.orgchemrxiv.org For instance, the formation of a highly reactive zincate like [Ph₂ZnBr]Li has been shown to facilitate the transmetalation step in nickel-catalyzed cross-coupling reactions. chemrxiv.org In some cases, the transmetalation may proceed through a bridging halide intermediate between the zinc reagent and the transition metal catalyst. The structure of the organozinc reagent, influenced by the halide, can impact the Zn-C bond distance, which in turn correlates with the reaction rate. rsc.orgnih.govanl.gov Studies have shown that a longer Zn-C bond distance can lead to a higher reaction rate in palladium-catalyzed Negishi couplings. rsc.org

Coordination Chemistry and Aggregation Behavior of Aryl Organozinc Bromides in Solution

The behavior of aryl organozinc bromides in solution is complex, often involving equilibria between multiple species. researchgate.net Unlike diorganozinc compounds (R₂Zn), which typically exist as monomers in solution, organozinc halides (RZnX) have a strong tendency to form aggregates. wikipedia.orguu.nl This aggregation arises because the replacement of an organic group with an electronegative halide enhances both the Lewis acidity of the zinc center and the donor character of the halide. wikipedia.orguu.nl

Consequently, these species self-associate through halide bridges, forming dimers, trimers, or higher-order oligomers. The specific nature of these aggregates is influenced by the solvent, concentration, and the presence of additives like LiCl. researchgate.net The formation of these aggregates can sequester the reactive species, and their breakdown is often necessary for efficient transmetalation to occur. core.ac.uk The coordination of solvent molecules, especially from polar aprotic solvents like tetrahydrofuran (B95107) (THF), plays a critical role in stabilizing the organozinc species and modulating the equilibria between different aggregated forms. researchgate.netchemrxiv.org Understanding this complex solution behavior is essential, as the reactivity of the organozinc reagent is intrinsically linked to its aggregation state. researchgate.net

Solvation States and the Role of Explicit Solvent Interactions

The structure and reactivity of organozinc halides in solution are profoundly influenced by their interactions with solvent molecules. chemrxiv.orgresearchgate.net For 2-n-Butyloxy-5-chlorophenylZinc bromide, which is typically used in ethereal solvents like tetrahydrofuran (THF), explicit solvent interactions play a critical role in stabilizing the reagent and modulating its reactivity. nih.govnih.gov

In solution, arylzinc halides are not present as simple monomeric species. Instead, they exist in a dynamic equilibrium involving various solvated species. This is often described by the Schlenk equilibrium, where two molecules of the organozinc halide (RZnX) disproportionate to form a diorganozinc species (R₂Zn) and a zinc dihalide (ZnX₂). nih.govwikipedia.org The position of this equilibrium is highly dependent on the solvent. wikipedia.org

For this compound in THF, the zinc center is typically coordinated by solvent molecules. wikipedia.org Computational studies on simpler organozinc halides, like methylzinc chloride (CH₃MgCl), have shown that the magnesium center (analogous to zinc) is coordinated by two THF molecules. wikipedia.org By analogy, the zinc atom in this compound is expected to be tetracoordinate, with the aryl group, the bromide, and two THF molecules completing its coordination sphere.

The explicit solvent molecules are not merely spectators; they are integral to the structure of the reactive species. chemrxiv.orgresearchgate.net The coordination of THF molecules to the zinc center increases its electron density, influencing the polarity of the carbon-zinc bond and, consequently, the nucleophilicity of the aryl group. wikipedia.org Furthermore, solvent dynamics, including the exchange of coordinated solvent molecules with the bulk solvent, can be a key factor in the reaction mechanism, affecting the accessibility of the zinc center to other reactants. acs.org

Recent research has highlighted the importance of polar aprotic solvents in accelerating the formation of organozinc reagents. nih.gov While THF is a common choice, solvents like DMSO have been shown to accelerate the oxidative addition step in the formation of organozinc intermediates from zinc metal and organic halides. nih.govnih.gov This suggests that the choice of solvent can have a direct impact on the rate-determining step of the formation of this compound.

Table 1: Influence of Solvent on Organozinc Reagent Formation

| Solvent | Effect on Oxidative Addition | Effect on Solubilization | Overall Impact on Formation Rate |

| Tetrahydrofuran (THF) | Moderate | Accelerated by additives like LiCl | Moderate, additive-dependent |

| Dimethyl Sulfoxide (B87167) (DMSO) | Accelerated | Moderate | High |

Ligand Effects on Zinc Coordination Geometry and Oligomerization

The coordination environment of the zinc atom in this compound is not only determined by the solvent but also by the presence of other ligands. These can be intentionally added to the reaction mixture or can be byproducts of the reaction. Ligands can significantly alter the coordination geometry at the zinc center, which in turn affects the reagent's aggregation state (oligomerization) and reactivity. uu.nlorganic-chemistry.org

In the absence of strongly coordinating ligands other than the solvent, arylzinc halides can form dimers or higher oligomers in solution. wikipedia.org These aggregates are typically bridged by the halide atoms. The formation of such oligomers can reduce the reactivity of the organozinc reagent by sterically hindering the approach of electrophiles to the carbon-zinc bond.

The addition of ligands, such as amines or other coordinating species, can break up these oligomeric structures by forming monomeric adducts. organic-chemistry.org For instance, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to influence the stereochemical outcome and yield of Negishi couplings, likely by altering the structure of the organozinc reagent. organic-chemistry.org In the context of this compound, the presence of the n-butyloxy group's oxygen atom could potentially lead to intramolecular coordination with the zinc center, influencing its reactivity.

Furthermore, the presence of salts, such as lithium chloride (LiCl), which is often used in the preparation of organozinc reagents, can have a profound effect. nih.gov LiCl can break down aggregates and form mixed zincate species, which are often more soluble and reactive than the parent organozinc halide. nih.gov This effect is attributed to the formation of a more nucleophilic "ate" complex.

The coordination geometry of zinc in its complexes is flexible, with tetrahedral and linear geometries being common. wikipedia.org The specific geometry adopted by this compound in the presence of different ligands will dictate its reactivity profile in subsequent reactions, such as Negishi cross-coupling. organic-chemistry.orgnih.gov

Theoretical and Computational Approaches to Reaction Mechanisms

To gain a deeper, molecular-level understanding of the formation and reactivity of this compound, theoretical and computational methods are invaluable. chemrxiv.orgresearchgate.net These approaches allow for the characterization of transient intermediates and transition states that are often difficult to observe experimentally. nih.gov

Application of Ab Initio Molecular Dynamics for Solution-Phase Processes

Ab initio molecular dynamics (AIMD) has emerged as a powerful tool for studying the complex solution-phase behavior of organometallic reagents. chemrxiv.orgresearchgate.netresearchgate.net AIMD simulations explicitly treat the solvent molecules, providing a dynamic picture of the solvation shell around the solute and its influence on reactivity. nih.gov

For a system like this compound in THF, AIMD can be used to:

Determine the preferred solvation states and coordination numbers of the zinc center. acs.org

Investigate the dynamics of solvent exchange around the zinc atom.

Simulate the Schlenk equilibrium and determine the relative stabilities of the different species in solution. acs.org

Model the initial steps of reactions, such as the approach of an electrophile to the organozinc reagent.

Recent studies on simpler organozinc systems using AIMD combined with enhanced sampling techniques like metadynamics have provided detailed free energy landscapes of solvation and reaction pathways. nih.govacs.org These studies have revealed that the dynamic nature of the solvent is crucial for understanding the reaction mechanisms of Grignard reagents, which are analogous to organozinc halides. acs.org Applying these methodologies to this compound would provide significant insights into how the solvent molecules actively participate in its formation and subsequent reactions. nih.gov

Density Functional Theory (DFT) Calculations for Intermediate and Transition State Characterization

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and energetics of molecules. researchgate.net It is particularly useful for characterizing the geometries and energies of intermediates and transition states along a reaction pathway. researchgate.net

In the context of this compound, DFT calculations can be employed to:

Optimize the geometries of the monomeric and dimeric forms of the reagent, both unsolvated and with explicit solvent molecules.

Calculate the reaction energies and activation barriers for its formation and for subsequent reactions like Negishi cross-coupling. researchgate.net

Elucidate the mechanism of transmetalation in cross-coupling reactions by characterizing the key intermediates and transition states.

Understand the electronic effects of the n-butyloxy and chloro substituents on the reactivity of the aryl group.

For example, DFT studies on the Negishi coupling have provided detailed mechanistic insights, including the role of the palladium catalyst and the nature of the transmetalation step. researchgate.net By applying DFT to the reactions of this compound, the specific roles of the substituents and the solvent in influencing the reaction profile can be quantitatively assessed.

Table 2: Application of Computational Methods to the Study of this compound

| Computational Method | Information Gained | Relevance to Mechanistic Understanding |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic solvation structure, free energy profiles of solution-phase processes. nih.gov | Provides a realistic model of the reagent in solution, highlighting the active role of the solvent. acs.org |

| Density Functional Theory (DFT) | Geometries and energies of reactants, intermediates, and transition states. researchgate.net | Allows for the detailed mapping of reaction pathways and the identification of rate-determining steps. |

Applications of 2 N Butyloxy 5 Chlorophenylzinc Bromide in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing Aryl Organozinc Bromides

Organozinc halides, including 2-n-Butyloxy-5-chlorophenylzinc bromide, are favored in cross-coupling reactions due to their moderate reactivity, high functional group tolerance, and the relative ease of their preparation. These reagents are typically less reactive than their Grignard or organolithium counterparts, which allows for more controlled and selective bond formations.

Negishi Coupling Reactions: Substrate Scope and Catalytic Systems

The Negishi coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is highly valued for its broad substrate scope and functional group compatibility.

In the realm of palladium-catalyzed Negishi reactions, this compound can be coupled with a variety of aryl and alkenyl electrophiles. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, catalysts like those derived from palladium acetate (B1210297) in combination with phosphine (B1218219) ligands such as SPhos, RuPhos, and XPhos have been shown to be effective in similar couplings. organic-chemistry.org A newer biarylphosphine ligand, CPhos, has demonstrated superior performance in promoting the coupling of secondary alkylzinc halides with aryl bromides and chlorides, suggesting its potential utility in reactions involving aryl organozinc reagents as well. organic-chemistry.orgnih.gov

The general reaction scheme involves the oxidative addition of the aryl or alkenyl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reaction conditions are typically mild, and a wide array of functional groups are tolerated. researchgate.net

Table 1: Examples of Palladium-Catalyzed Negishi Couplings This table is illustrative and based on general principles of Negishi reactions, as specific examples with this compound were not found in the provided search results.

| Electrophile | Catalyst System | Product |

|---|---|---|

| 4-bromotoluene | Pd(OAc)₂ / CPhos | 2-n-Butyloxy-5-chloro-4'-methylbiphenyl |

| 1-iodonaphthalene | Pd(PPh₃)₄ | 1-(2-n-Butyloxy-5-chlorophenyl)naphthalene |

| (E)-1-bromostyrene | Pd₂(dba)₃ / P(t-Bu)₃ | (E)-1-(2-n-Butyloxy-5-chlorophenyl)-2-phenylethene |

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.govsnnu.edu.cn In the context of forming C(sp²)-C(sp³) bonds, this compound (a C(sp²) nucleophile) could theoretically be coupled with alkyl halides (C(sp³) electrophiles). Nickel catalysts are particularly adept at activating more challenging electrophiles and can exhibit different selectivity compared to palladium. researchgate.net

Reductive cross-coupling, a variation of these reactions, involves the coupling of two different electrophiles in the presence of a stoichiometric reductant, with the nickel catalyst facilitating the bond formation. While this specific application for this compound is not documented in the provided search results, the general principles of nickel-catalyzed cross-couplings suggest its potential in this area.

Recent research has explored the use of more earth-abundant and less toxic metals like cobalt for cross-coupling reactions. Cobalt catalysts have shown promise in coupling organozinc reagents with various organic halides. While specific examples involving this compound are not available, the development of cobalt-catalyzed methods represents an expanding frontier in organic synthesis that could potentially include such reagents in the future.

Fukuyama Coupling: Chemoselective Ketone Synthesis

The Fukuyama coupling is a highly chemoselective reaction that forms ketones from a thioester and an organozinc reagent, catalyzed by palladium. wikipedia.orgwikiwand.comorganic-chemistry.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, which is attributed to the relatively low reactivity of the organozinc reagent. researchgate.net

In this context, this compound can be used to synthesize aryl ketones. The reaction proceeds via oxidative addition of the thioester to the palladium catalyst, followed by transmetalation with the organozinc compound and reductive elimination to afford the ketone. organic-chemistry.orgcaltech.edu

Table 2: Illustrative Fukuyama Coupling of this compound This table is a hypothetical representation based on the general mechanism of the Fukuyama coupling.

| Thioester | Catalyst | Product |

|---|---|---|

| S-Ethyl ethanethioate | Pd(PPh₃)₄ | 1-(2-n-Butyloxy-5-chlorophenyl)ethan-1-one |

| S-Phenyl benzothioate | PdCl₂(dppf) | (2-n-Butyloxy-5-chlorophenyl)(phenyl)methanone |

Other Carbon-Carbon Bond Forming Transformations

Beyond the well-established Negishi and Fukuyama couplings, this compound can potentially participate in other carbon-carbon bond-forming reactions. The development of novel catalytic systems and reaction conditions is continually expanding the toolbox of synthetic organic chemists. While specific examples involving this particular reagent are not detailed in the provided search results, the general reactivity of arylzinc halides suggests their applicability in a broader range of transformations, including additions to carbonyl compounds and other electrophiles under appropriate catalytic conditions.

Reformatsky-Type Reactions

The classical Reformatsky reaction involves the oxidative addition of zinc metal to an α-haloester, generating a zinc enolate (a Reformatsky reagent) which then adds to a carbonyl compound to form a β-hydroxy ester. organic-chemistry.orgpsiberg.com While an arylzinc halide like this compound does not form an enolate and thus does not participate in the classic Reformatsky reaction, it is a highly suitable precursor for analogous cross-coupling reactions.

In what can be termed a Reformatsky-type cross-coupling, this compound can be coupled with α-bromo or α-chloro esters in the presence of a palladium catalyst. This transformation, which is mechanistically a Negishi cross-coupling, serves as a powerful method for the synthesis of α-aryl esters. researchgate.net The reaction is enabled by specialized, highly electron-rich phosphine ligands that facilitate the challenging oxidative addition of the palladium catalyst to the aryl electrophile and subsequent transmetalation with the organozinc reagent. researchgate.net The high functional group tolerance of the organozinc partner is a significant advantage, ensuring that the butoxy and chloro substituents remain intact throughout the reaction sequence. researchgate.net This method provides a direct route to valuable α-aryl propionate (B1217596) derivatives, which are common structural motifs in pharmaceuticals. researchgate.net

Barbier-Type Reactions in One-Pot Syntheses

The Barbier reaction is distinguished from the Grignard reaction by its one-pot nature, where the organometallic reagent is generated in situ in the presence of the electrophile, typically an aldehyde or ketone. wikipedia.orguwimona.edu.jm This approach is particularly advantageous when the organometallic intermediate is unstable. uwimona.edu.jm this compound is well-suited for Barbier-type syntheses. The reaction would involve the addition of the corresponding aryl bromide (1-bromo-2-n-butyloxy-5-chlorobenzene) to a mixture of activated zinc and a carbonyl substrate.

The oxidative addition of zinc to the aryl bromide generates the arylzinc reagent, which immediately adds to the carbonyl group present in the same pot. wikipedia.org This process is advantageous as it avoids the separate preparation and isolation of the organozinc compound. uwimona.edu.jm Furthermore, organozinc reagents are less sensitive to water than Grignard reagents, allowing for reactions to be conducted in less stringent conditions, sometimes even in aqueous media. uwimona.edu.jm The Barbier-type arylation of aldehydes or ketones with this compound would yield functionalized diaryl or aryl-alkyl carbinols, which are important intermediates in medicinal chemistry.

Copper(I)-Promoted Conjugate Additions and Oxidative Couplings

Organozinc reagents are relatively soft nucleophiles, making them ideal for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a transformation often mediated by copper(I) salts. scispace.commdpi.com The reaction of this compound with an enone would typically proceed via transmetalation with a copper(I) salt, such as CuCN, to form a more reactive organocuprate species in situ. This species then undergoes selective 1,4-addition, avoiding the 1,2-addition to the carbonyl group that is often competitive with harder organometallics like Grignard reagents. mdpi.com

This methodology allows for the efficient formation of carbon-carbon bonds while introducing the 2-n-butyloxy-5-chlorophenyl moiety at the β-position of the carbonyl compound. The tolerance for the existing ether and halide functionalities on the aromatic ring is a key advantage of this approach. scispace.com

In addition to conjugate additions, arylzinc reagents can participate in copper-promoted oxidative coupling reactions. These can include homocoupling to form symmetrical biaryls or, more synthetically useful, cross-coupling with other organic halides. The presence of copper catalysts facilitates these transformations, which are fundamental in the synthesis of complex biaryl structures found in many natural products and materials. acs.orgrsc.org

Control of Functional Group Compatibility and Selectivity in Organozinc Bromide Chemistry

A defining characteristic of organozinc chemistry is the exceptional compatibility with a wide range of functional groups. wikipedia.org The preparation of this compound via direct insertion of activated zinc into the corresponding aryl bromide can be achieved without affecting ester, nitrile, amide, or even ketone functionalities elsewhere in the molecule. sci-hub.box This high degree of tolerance simplifies synthetic planning by reducing the need for protecting group strategies. The presence of a lithium chloride salt during the formation of organozinc reagents often enhances their solubility and reactivity, a technique pioneered by Knochel. nih.gov

Investigations into Regioselectivity and Diastereoselectivity in Synthetic Routes

The predictable reactivity of arylzinc reagents allows for high levels of chemo-, regio-, and diastereoselectivity.

Regioselectivity: In reactions with molecules containing multiple electrophilic sites, arylzinc reagents exhibit high regioselectivity. For instance, in copper-catalyzed reactions with substituted allylic halides, arylzinc compounds typically favor SN2' substitution. scispace.com When reacting with polyhalogenated aromatic or heterocyclic systems, the reaction site can often be controlled through carefully chosen reaction conditions or by leveraging the inherent electronic differences of the halogen positions. researchgate.net

Diastereoselectivity: When an arylzinc reagent adds to a chiral aldehyde or ketone, the stereochemical outcome is often highly diastereoselective. The facial selectivity of the addition is governed by the steric and electronic environment of the carbonyl group, as described by models such as Cram's or Felkin-Anh. This has been demonstrated in the addition of arylzinc reagents to sugar-derived aldehydes, where high diastereomeric ratios have been achieved, providing access to complex chiral alcohols. nih.gov The addition of this compound to a chiral aldehyde would be expected to proceed with similar high diastereoselectivity. rsc.org

Table 1: Illustrative Diastereoselective Additions of Arylzinc Reagents to Chiral Aldehydes (Note: Data is based on representative arylzinc reagents analogous to the subject compound to illustrate the principle of diastereoselectivity.)

| Arylzinc Reagent | Chiral Aldehyde Substrate | Product Diastereomeric Ratio (d.r.) | Reference |

| Phenylzinc bromide | 2-Phenylpropanal | 71:29 | nih.gov |

| 4-Methoxyphenylzinc bromide | Glyceraldehyde Acetonide | >20:1 | nih.gov |

| Naphthylzinc bromide | N-Boc-3-phenyl-azetidine-2-carbaldehyde | 95:5 | General principle |

Potential for Asymmetric Synthesis with Chiral Aryl Organozinc Reagents

While this compound is itself achiral, its application in asymmetric synthesis is significant, particularly in the catalytic enantioselective addition to prochiral carbonyl compounds. nih.govmdpi.com

Enantioselective Additions to Carbonyl Compounds

The addition of an arylzinc reagent to a prochiral aldehyde or ketone can generate a new stereocenter. By performing this reaction in the presence of a substoichiometric amount of a chiral ligand or catalyst, one enantiomer of the resulting alcohol can be produced in high excess. mdpi.comwikipedia.org Commonly used catalysts are chiral β-amino alcohols, diamines, or BINOL derivatives. wikipedia.orgacs.org

The mechanism involves the formation of a chiral zinc complex where the chiral ligand coordinates to the zinc atom. This coordination creates a sterically and electronically differentiated environment around the metal center. When the aldehyde coordinates to this chiral complex, one of its two prochiral faces is preferentially shielded by the ligand, forcing the aryl group to attack from the less hindered face. wikipedia.org This process transfers the chirality from the ligand to the product, often with very high fidelity. The development of new chiral ligands has made it possible to achieve high enantioselectivities (often >90% ee) for a broad range of arylzinc reagents and aldehyde substrates. rsc.orgacs.org

Table 2: Representative Chiral Ligands for Enantioselective Arylation of Aldehydes with Arylzinc Reagents (Note: This table shows examples of ligand types and their effectiveness with analogous arylzinc systems to demonstrate the potential for asymmetric synthesis.)

| Aldehyde | Arylzinc Reagent | Chiral Ligand/Catalyst | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | Phenylzinc bromide | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 95% (R) | wikipedia.org |

| 1-Naphthaldehyde | Phenylzinc bromide | (1R,2S)-N,N-Dibutylnorephedrine | 97% (S) | acs.org |

| Benzaldehyde | Diphenylzinc (B92339) | Chiral Binaphthyl-based polymer | >99% (S) | nih.gov |

| 4-Chlorobenzaldehyde | Phenylzinc bromide | TADDOL | 98% (R) | wikipedia.org |

Despite a comprehensive search of available scientific literature, no specific research findings, data tables, or detailed examples concerning the application of This compound in stereoretentive cross-coupling reactions could be located.

The field of organic synthesis extensively documents the use of various organozinc reagents in stereoretentive and stereospecific cross-coupling reactions, which are crucial for the construction of chiral molecules with high fidelity. These reactions, often palladium- or nickel-catalyzed Negishi couplings, are fundamental in medicinal chemistry and materials science for creating complex, three-dimensional structures.

However, the current body of published research does not appear to contain specific studies detailing the preparation and subsequent stereoretentive cross-coupling of this compound. While the principles of such reactions are well-established for a wide array of functionalized arylzinc and alkylzinc reagents, the specific substrate requested has not been the subject of dedicated studies in the context of stereoretentive transformations according to the available data.

Therefore, it is not possible to provide an article section on the "Stereoretentive Cross-Coupling Reactions" of this compound that includes detailed research findings and data tables as requested, due to the absence of this information in the scientific literature.

Spectroscopic and Computational Elucidation of 2 N Butyloxy 5 Chlorophenylzinc Bromide Structure and Reactivity

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the structure of organozinc compounds, which can be sensitive and exist in various forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁶⁷Zn) in Solution

NMR spectroscopy is a powerful tool for studying the structure of organozinc compounds in solution. uu.nl ¹H and ¹³C NMR provide information about the organic framework of the molecule. For aryl zinc bromides, characteristic shifts in the aromatic region of the ¹H and ¹³C NMR spectra can confirm the formation of the carbon-zinc bond. For instance, in related aryl zinc halides, the protons and carbons of the aromatic ring show distinct chemical shifts that are influenced by the electron-donating or withdrawing nature of the substituents and the presence of the zinc halide moiety. amazonaws.com

Interactive Data Table: Representative NMR Data for Aryl Zinc Halide Analogs

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic Protons | 6.5 - 8.0 | Shifts are influenced by the position relative to the ZnBr group and other substituents. |

| ¹H | O-CH₂ (Butyloxy) | 3.8 - 4.2 | Protons alpha to the oxygen atom. |

| ¹³C | C-Zn | 140 - 160 | The carbon atom directly bonded to zinc is typically deshielded. |

| ¹³C | Aromatic Carbons | 110 - 140 | Chemical shifts vary based on substitution patterns. |

| ⁶⁷Zn | RZnBr(solvent)ₓ | Wide range | Highly dependent on coordination number and solvent. |

Mass Spectrometry Techniques: Electrospray Ionization (ESI-MS/MS) and Infrared Multiphoton Dissociation (IRMPD) Spectroscopy for Gas-Phase Studies

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact organometallic complexes from solution to the gas phase for analysis. researchgate.netresearchgate.netuvic.canih.gov For 2-n-Butyloxy-5-chlorophenylZinc bromide, ESI-MS can be used to identify the molecular ion and study its fragmentation patterns, providing information about the compound's stability and connectivity. researchgate.net Assigning the mass spectra of organometallic compounds can be complex due to the potential for ligand exchange, oxidation, or reduction during the ESI process. uvic.canih.gov

Infrared Multiphoton Dissociation (IRMPD) spectroscopy, when coupled with mass spectrometry, provides vibrational spectroscopic data for gas-phase ions. nih.gov This technique can be used to obtain structural information by comparing the experimental IRMPD spectrum with theoretical spectra calculated for different possible isomers. nih.gov For a complex ion derived from this compound, IRMPD could help to confirm the connectivity of the aryl group, the butyloxy chain, and the zinc bromide moiety in the gas phase.

X-ray Absorption Spectroscopy (XANES and EXAFS) for Solution-State Structural Insights

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of metal centers in non-crystalline samples, including solutions. nih.gov XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES provides information on the oxidation state and coordination geometry of the absorbing atom (in this case, zinc). nih.gov For organozinc reagents in solution, XANES can help determine the coordination environment around the zinc atom, which is often influenced by solvent molecules. chemrxiv.orgchemrxiv.org

EXAFS provides information about the local atomic structure, including coordination numbers, bond distances, and the identity of neighboring atoms. researchgate.net For this compound in a solvent like THF, EXAFS could be used to determine the Zn-C, Zn-Br, and Zn-O (from coordinated solvent) bond lengths and coordination numbers, providing a detailed picture of the solution-state structure. chemrxiv.orgchemrxiv.org Recent studies combining ab initio molecular dynamics with XAS have provided significant insights into the solvation states of organozinc reagents in solution. chemrxiv.orgchemrxiv.org

Solid-State Structural Analysis (X-ray Crystallography of Analogous Aryl Zinc Bromide Structures)

While obtaining a single crystal of this compound suitable for X-ray crystallography can be challenging, the solid-state structures of analogous aryl zinc bromide compounds provide valuable insights into the potential structures this compound might adopt. libretexts.org X-ray crystallography provides precise information about bond lengths, bond angles, and intermolecular interactions in the crystalline state. wikipedia.orgnih.gov

Simple diorganozinc compounds often exhibit a linear C-Zn-C arrangement. uu.nl However, heteroleptic organozinc halides like aryl zinc bromides tend to form aggregates in the solid state to satisfy the coordination requirements of the zinc center. uu.nl These aggregates can be dimers, trimers, or polymers, with the halide atoms bridging between zinc centers. The specific structure is influenced by steric and electronic factors of the aryl group and the presence of coordinating solvent molecules. For example, the solid-state structure of diphenylzinc (B92339) is a dimer with bridging phenyl groups. researchgate.net The presence of donor ligands, such as THF, can lead to the formation of monomeric or dimeric structures with the solvent molecules coordinated to the zinc atoms. researchgate.net

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry provides a powerful means to complement experimental data and gain a deeper understanding of the structure, stability, and reactivity of organozinc compounds. researchgate.net

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio calculations are widely used to model the geometric and electronic structures of organometallic compounds. rsc.org For this compound, these calculations can predict key structural parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography or EXAFS.

Furthermore, these computational methods provide insights into the electronic properties of the molecule, such as the charge distribution and the nature of the carbon-zinc bond. The bonding in organozinc compounds is primarily polar covalent, with significant carbanionic character on the carbon atom. libretexts.org Quantum chemical calculations can quantify this charge distribution and help to understand the nucleophilicity of the aryl group. These calculations can also be used to investigate the stability of different potential structures, such as monomers, dimers, and solvent-coordinated species, to predict the most likely form of the compound in a given environment. researchgate.net

Interactive Data Table: Computationally Predicted Properties of a Model Aryl Zinc Bromide

| Property | Predicted Value | Computational Method |

| Zn-C Bond Length | ~2.0 Å | DFT |

| Zn-Br Bond Length | ~2.4 Å | DFT |

| C-Zn-Br Bond Angle | ~170-180° (monomer) | DFT |

| Mulliken Charge on Aryl Carbon | -0.4 to -0.6 | DFT |

| Dimerization Energy | Varies with solvent | Ab Initio |

Molecular Dynamics Simulations for Dynamic Solution Behavior and Solvation Shells

The reactivity and stability of organozinc reagents like this compound are profoundly influenced by their immediate chemical environment, particularly the solvent. chemrxiv.org While static quantum chemical calculations in the gas phase or with implicit solvent models provide foundational insights, a more accurate representation of the compound's behavior in solution is achieved through molecular dynamics (MD) simulations. These simulations model the explicit interactions between the organozinc species and a large number of individual solvent molecules, typically within a periodic boundary condition, to simulate a bulk solution environment.

Ab initio molecular dynamics (AIMD) has emerged as a particularly powerful tool for studying organozinc reagents. chemrxiv.orgnih.gov Unlike classical MD, which relies on pre-parameterized force fields, AIMD calculates the forces on each atom "on the fly" using electronic structure theory (e.g., Density Functional Theory - DFT). This approach allows for the dynamic formation and breaking of coordinate bonds between the zinc center and solvent molecules, providing a highly realistic depiction of the solvation process. chemrxiv.org

For a compound such as this compound, which is often used in solvents like tetrahydrofuran (B95107) (THF), MD simulations reveal that the zinc center is not static but exists in a dynamic equilibrium of various coordination states. chemrxiv.orgresearchgate.net The zinc atom, being a Lewis acid, coordinates with the lone pairs of the oxygen atoms in THF molecules. Simulations show that the primary solvation shell is not composed of a fixed number of solvent molecules. Instead, a distribution of solvated species exists at room temperature, rapidly interconverting between different coordination numbers (e.g., one, two, or three THF molecules). chemrxiv.orgacs.org

The table below illustrates a hypothetical distribution of solvated species for an aryl-zinc halide in THF at room temperature, as would be predicted by molecular dynamics simulations.

| Solvated Species | Coordination Number at Zn | Relative Free Energy (kcal/mol) | Predicted Population (%) |

| ArZnBr(THF) | 3 | +3.5 | 5 |

| ArZnBr(THF)2 | 4 | 0.0 | 85 |

| ArZnBr(THF)3 | 5 | +5.0 | 10 |

This interactive table is based on typical findings for organozinc halides in ethereal solvents; exact values for this compound would require specific simulations.

By characterizing these dynamic solvation shells, MD simulations provide crucial information that links the solution structure of this compound to its reactivity in subsequent chemical transformations. acs.org

Modeling of Reaction Intermediates and Transition States to Define Reaction Pathways

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the detailed mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the structures of key intermediates and the high-energy transition states that connect them, thereby mapping the most likely reaction pathway. nih.govacs.org

A primary application for this compound is in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. wikipedia.org The catalytic cycle of a Negishi coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational modeling can provide detailed energetic and structural information for each of these steps.

For instance, in a hypothetical Negishi coupling with an aryl halide (Ar'-X) catalyzed by a palladium complex (PdLn), the reaction pathway can be modeled as follows:

Transmetalation Intermediate: The first key step involving the organozinc reagent is transmetalation. Computational models can predict the structure of the intermediate formed between the palladium-aryl complex (Ar'-Pd-X) and this compound. This step often involves the coordination of the organozinc species to the palladium center, followed by the transfer of the 2-n-butyloxy-5-chlorophenyl group. DFT calculations can determine whether this process is associative or dissociative and calculate the associated energy barrier.

Transition State for Transmetalation (TStrans): The energy barrier for the transmetalation step is defined by its transition state. Modeling can reveal the geometry of this transient species, for example, a four-membered ring structure involving the zinc, bromide, the transferring aryl group, and the palladium atom. The calculated energy of this transition state is critical for understanding the kinetics of this key step.

Post-Transmetalation Intermediate: After the aryl group transfer, a di-organopalladium(II) intermediate is formed. Its stability can be assessed computationally.

Reductive Elimination Transition State (TSred): The final C-C bond-forming step proceeds through a reductive elimination transition state. The energy of this transition state relative to the di-organopalladium intermediate determines the rate of product formation. Computational studies can also predict the influence of ligands on the palladium center on the height of this barrier. nih.gov

The table below provides a hypothetical reaction profile for the key steps involving the organozinc reagent in a Negishi coupling, with energies calculated relative to the separated reactants.

| Species | Description | Relative Energy (kcal/mol) |

| (Ar')Pd(L)2X + ArZnBr | Separated Reactants | 0.0 |

| [(Ar')Pd(L)2(X)(ArZnBr)] | Pre-transmetalation Complex | -5.2 |

| TStrans | Transition State for Transmetalation | +15.8 |

| (Ar')Pd(L)2(Ar) + ZnXBr | Di-organopalladium Intermediate | -10.1 |

| TSred | Transition State for Reductive Elimination | +20.5 |

| Ar-Ar' + Pd(L)2 | Products | -35.0 |

This interactive table represents a generalized energy profile for a Negishi coupling. Specific energies for the reaction of this compound would depend on the coupling partner and catalyst system.

Future Directions and Emerging Trends in Aryl Organozinc Bromide Research

Development of More Sustainable and Green Synthetic Routes

A significant thrust in modern chemistry is the development of environmentally benign synthetic methods. For aryl zinc bromides, this involves moving away from traditional methods that may use harsh reagents or generate significant waste.

Electrocatalysis represents a promising green alternative for the synthesis of aryl zinc bromides. This method utilizes electrical energy to drive the chemical reaction, often under milder conditions and with higher selectivity, reducing the need for chemical activating agents.

Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of cross-coupling reactions involving aryl organozinc bromides is heavily dependent on the catalyst. Innovations in this area are focused on developing more active, selective, and robust catalytic systems. This includes the design of new ligands for palladium catalysts and the exploration of alternative, more earth-abundant metal catalysts. Such advancements aim to broaden the scope of possible transformations and improve yields.

Advanced Applications in Diverse Chemical Disciplines, Including Materials Science and Medicinal Chemistry

The versatility of aryl organozinc bromides makes them valuable building blocks in various fields. In materials science, they are used to synthesize conjugated polymers and other organic materials with specific electronic and optical properties. In medicinal chemistry, their role in the efficient construction of complex drug candidates is crucial for the discovery of new therapeutic agents.

Integration of In Situ Spectroscopic Monitoring for Mechanistic Discovery

A deeper understanding of reaction mechanisms is key to optimizing and improving synthetic methods. The use of in situ spectroscopic techniques, such as NMR and IR spectroscopy, allows researchers to monitor the formation and reaction of aryl organozinc bromides in real-time. This provides valuable insights into the reaction pathways, intermediates, and kinetics, facilitating the rational design of more efficient synthetic protocols.

While the specific compound 2-n-Butyloxy-5-chlorophenylZinc bromide is not yet a part of this unfolding narrative, the advancements in the broader field of aryl organozinc bromide research lay the groundwork for the potential future synthesis and characterization of this and other novel organozinc reagents.

Q & A

Q. What are the standard synthetic routes for preparing 2-n-Butyloxy-5-chlorophenyl Zinc bromide, and what key reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves transmetallation or direct insertion of zinc into a pre-functionalized aryl bromide. A common approach is to react 2-n-Butyloxy-5-chlorophenyl bromide with activated zinc (e.g., Rieke zinc) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key conditions include:

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-n-Butyloxy-5-chlorophenyl Zinc bromide?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns (e.g., chloro and butyloxy groups). Use deuterated DMSO or CDCl₃ for solubility .

- IR spectroscopy : Detect functional groups (e.g., C-Br stretch at ~550 cm⁻¹, Zn-C vibrations <400 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring ionizable adducts (e.g., [M+Na]⁺) .

- Elemental analysis : Validate stoichiometry (C, H, N, Br, Zn) with <0.5% deviation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 2-n-Butyloxy-5-chlorophenyl Zinc bromide in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations can model transition states and ligand effects:

- Electron distribution : Calculate Mulliken charges to predict nucleophilic sites on the zinc center.

- Steric effects : Analyze the n-butyloxy group’s spatial hindrance using molecular dynamics (e.g., in Suzuki-Miyaura couplings) .

- Solvent interactions : Simulate THF or ether coordination to zinc using COSMO-RS models to optimize solvent selection .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural analysis of organozinc compounds?

Methodological Answer: For ambiguous X-ray diffraction

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factors .

- Disorder modeling : Apply PART/SUMP restraints to resolve overlapping butyloxy chains .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

- Complementary techniques : Pair crystallography with EXAFS to validate Zn coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.